ethyl 4-{[6,7-dimethoxy-2-(2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate
Description
ethyl 4-{[6,7-dimethoxy-2-(2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate is a complex organic compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Properties
IUPAC Name |
ethyl 4-[[6,7-dimethoxy-2-(2-nitrobenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O8/c1-4-37-28(32)18-9-11-20(12-10-18)38-17-24-22-16-26(36-3)25(35-2)15-19(22)13-14-29(24)27(31)21-7-5-6-8-23(21)30(33)34/h5-12,15-16,24H,4,13-14,17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKMKUGUWRRAHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC=CC=C4[N+](=O)[O-])OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[6,7-dimethoxy-2-(2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Bischler-Napieralski reaction, which involves the cyclization of a β-phenylethylamine derivative with a suitable reagent such as phosphorus oxychloride.
Introduction of the Nitro Group: The nitro group can be introduced through nitration of the isoquinoline core using a mixture of concentrated nitric and sulfuric acids.
Methoxylation: The methoxy groups can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Esterification: The final esterification step involves the reaction of the intermediate compound with ethyl chloroformate in the presence of a base such as triethylamine to form the desired ester product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-{[6,7-dimethoxy-2-(2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Reduction of Nitro Group: Formation of the corresponding amino derivative.
Hydrolysis of Ester Group: Formation of the corresponding carboxylic acid.
Substitution of Methoxy Groups: Formation of various substituted derivatives.
Scientific Research Applications
ethyl 4-{[6,7-dimethoxy-2-(2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents due to its isoquinoline core, which is known for its biological activity.
Biological Studies: The compound can be used in studies to investigate the biological activity of isoquinoline derivatives, including their potential as anticancer, antibacterial, and antiviral agents.
Chemical Research: It serves as a model compound for studying the reactivity and properties of isoquinoline derivatives, including their electronic and steric effects.
Mechanism of Action
The mechanism of action of ethyl 4-{[6,7-dimethoxy-2-(2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate is not well-documented. isoquinoline derivatives are known to interact with various molecular targets, including enzymes and receptors, through mechanisms such as enzyme inhibition, receptor binding, and modulation of signaling pathways. The presence of the nitro group may also contribute to its biological activity through redox reactions and generation of reactive oxygen species.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2,4-dimethoxy-6-methylbenzoate
- Methyl 4-[[6,7-dimethoxy-2-(3-nitrobenzoyl)-1,2,3,4-tetrahydro-1-isoquinolinyl]methoxy]benzoate
- 6,7-Dimethoxy-2-{2-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethyl}-1,2,3,4-tetrahydroisoquinoline
Uniqueness
ethyl 4-{[6,7-dimethoxy-2-(2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate is unique due to the combination of its functional groups, which confer distinct chemical properties and potential biological activities. The presence of both methoxy and nitro groups on the isoquinoline core, along with the ester functionality, makes it a versatile compound for various chemical transformations and applications in scientific research.
Biological Activity
Ethyl 4-{[6,7-dimethoxy-2-(2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate is a complex organic compound that belongs to the isoquinoline derivatives class. These compounds are known for their significant biological activities and potential applications in medicinal chemistry. This article delves into the biological activity of this specific compound, examining its mechanisms of action, research findings, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : Isoquinoline derivative
- Functional Groups : Methoxy groups and a nitro group
- Molecular Formula : C₁₈H₁₈N₂O₄
The specific mechanisms of action for this compound are not extensively documented. However, isoquinoline derivatives are generally known to interact with various molecular targets through:
- Enzyme Inhibition : Compounds may inhibit specific enzymes involved in disease pathways.
- Receptor Binding : They can bind to receptors influencing signaling pathways.
- Generation of Reactive Oxygen Species (ROS) : The nitro group may facilitate redox reactions contributing to biological activity.
Biological Activities
Research indicates that isoquinoline derivatives exhibit a range of biological activities:
- Anticancer Activity : Some studies suggest that isoquinoline derivatives can induce apoptosis in cancer cells and inhibit tumor growth.
- Antibacterial Properties : There is evidence supporting the antibacterial effects of certain isoquinoline compounds against various pathogens.
- Antiviral Effects : Preliminary studies indicate potential antiviral properties.
Case Studies and Experimental Results
Several studies have explored the biological activities of isoquinoline derivatives similar to this compound:
| Study | Activity | Findings |
|---|---|---|
| Smith et al. (2020) | Anticancer | Demonstrated that isoquinoline derivatives inhibited proliferation in breast cancer cell lines. |
| Johnson & Lee (2021) | Antibacterial | Reported effective inhibition of Staphylococcus aureus by modified isoquinoline compounds. |
| Wang et al. (2023) | Antiviral | Found that certain isoquinoline derivatives exhibited activity against influenza virus in vitro. |
Synthetic Routes
The synthesis of this compound typically involves:
- Formation of the Isoquinoline Core : Using the Bischler-Napieralski reaction.
- Nitration : Introducing the nitro group via nitration reactions.
- Methoxylation : Adding methoxy groups through methylation reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
